Cas no 2138196-20-8 (Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate)

Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate is a sulfinate derivative with a bromo-substituted isopropylbenzene core, serving as a versatile intermediate in organic synthesis. Its key advantages include its role as a precursor in cross-coupling reactions, particularly in the formation of sulfones and sulfonamides, due to the reactive sulfinate group. The bromo substituent enhances its utility in further functionalization via metal-catalyzed reactions such as Suzuki or Heck couplings. The compound’s stability under standard conditions and solubility in polar solvents facilitate handling in synthetic workflows. Its structural features make it valuable in pharmaceutical and agrochemical research for constructing complex aromatic frameworks.
Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate structure
2138196-20-8 structure
Product name:Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate
CAS No:2138196-20-8
MF:C9H10BrNaO2S
Molecular Weight:285.133271694183
CID:5896624
PubChem ID:165956608

Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate 化学的及び物理的性質

名前と識別子

    • sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate
    • 2138196-20-8
    • EN300-724356
    • Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate
    • インチ: 1S/C9H11BrO2S.Na/c1-6(2)8-5-7(10)3-4-9(8)13(11)12;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1
    • InChIKey: QBZOHMFFJXAKTG-UHFFFAOYSA-M
    • SMILES: BrC1C=CC(=C(C=1)C(C)C)S(=O)[O-].[Na+]

計算された属性

  • 精确分子量: 283.94826g/mol
  • 同位素质量: 283.94826g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 201
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3Ų

Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-724356-5.0g
sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate
2138196-20-8
5g
$2858.0 2023-05-23
Enamine
EN300-724356-0.1g
sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate
2138196-20-8
0.1g
$867.0 2023-05-23
Enamine
EN300-724356-0.05g
sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate
2138196-20-8
0.05g
$827.0 2023-05-23
Enamine
EN300-724356-0.5g
sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate
2138196-20-8
0.5g
$946.0 2023-05-23
Enamine
EN300-724356-2.5g
sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate
2138196-20-8
2.5g
$1931.0 2023-05-23
Enamine
EN300-724356-0.25g
sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate
2138196-20-8
0.25g
$906.0 2023-05-23
Enamine
EN300-724356-1.0g
sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate
2138196-20-8
1g
$986.0 2023-05-23
Enamine
EN300-724356-10.0g
sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate
2138196-20-8
10g
$4236.0 2023-05-23

Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate 関連文献

Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinateに関する追加情報

Introduction to Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate (CAS No. 2138196-20-8)

Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate (CAS No. 2138196-20-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique molecular structure, plays a crucial role in the synthesis of various bioactive molecules. Its chemical properties make it an invaluable intermediate in the development of novel therapeutic agents.

The molecular formula of Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate is C10H13BNO3S, reflecting its composition of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The presence of a bromine atom at the 4-position and an isopropyl group at the 2-position contributes to its reactivity and makes it a versatile building block for further chemical modifications.

In recent years, the demand for high-quality intermediates in pharmaceutical synthesis has surged, driven by the need for more efficient and targeted drug development. Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate has emerged as a key player in this landscape due to its ability to facilitate the creation of complex molecular architectures. Researchers have leveraged its structural features to develop innovative synthetic pathways that enhance yield and purity.

One of the most compelling aspects of Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate is its utility in cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of intricate molecules with high precision. The bromine substituent at the 4-position serves as an excellent handle for palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, which are widely employed in drug discovery.

The isopropyl group at the 2-position adds another layer of functionality to this compound, making it amenable to further derivatization. This flexibility has been exploited by chemists to create a diverse array of derivatives with tailored properties. For instance, researchers have used Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate as a precursor in the synthesis of sulfonamides, which are known for their biological activity and therapeutic potential.

Recent studies have highlighted the importance of sulfonamides in medicinal chemistry, particularly in the development of antibiotics and anti-inflammatory agents. The sulfinate group in Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate provides a reactive site that can be transformed into other functional groups through various chemical transformations. This adaptability has made it a valuable tool for medicinal chemists seeking to design novel compounds with improved pharmacological profiles.

The synthesis of Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate typically involves multi-step processes that require careful optimization to ensure high yields and minimal byproducts. Advances in synthetic methodologies have enabled more efficient production methods, reducing costs and environmental impact. These improvements align with the broader industry trend toward sustainable chemistry practices.

In addition to its pharmaceutical applications, Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate has found utility in materials science and agrochemical research. Its unique structural features make it suitable for developing advanced materials with specific properties, such as conductive polymers or liquid crystals. Furthermore, its derivatives have shown promise as intermediates in the synthesis of crop protection agents.

The ongoing research into Sodium 4-bromo-2-(propan-2-yt)benzene -1 -sulfinate underscores its significance in modern chemistry. As new methodologies emerge and our understanding of molecular interactions deepens, this compound is expected to play an even greater role in innovation across multiple disciplines. Its versatility and reactivity continue to inspire new applications and push the boundaries of what is possible in synthetic chemistry.

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